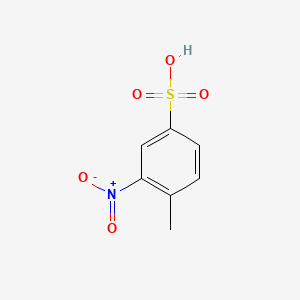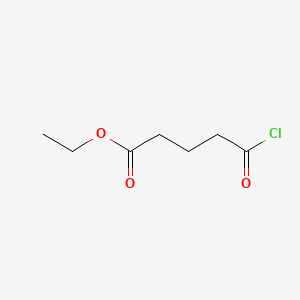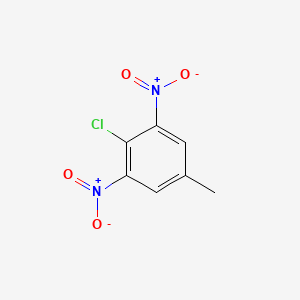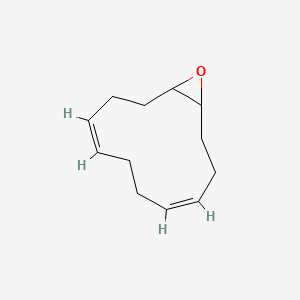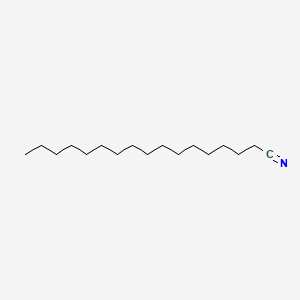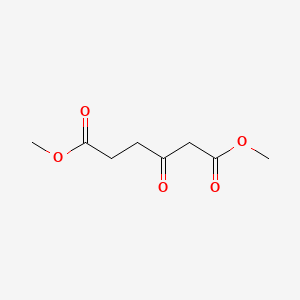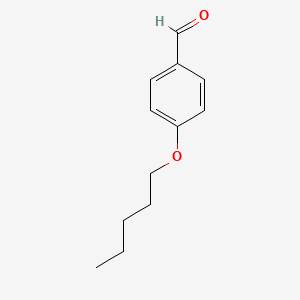
2-(Trimethylsilyl)benzothiazole
概要
説明
2-(Trimethylsilyl)benzothiazole is a chemical compound with the molecular formula C10H13NSSi . Its molecular weight is 207.367 . It is used in organic chemistry as a methylating agent .
Synthesis Analysis
Benzothiazole derivatives are synthesized through various methods . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 .
Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions . For instance, it is used in the Doyle-Kirmse reaction with allyl sulfides and allyl amines .
Physical And Chemical Properties Analysis
This compound has a density of 1.058 g/cm3 at 25°C . Its boiling point is 256.8±23.0 °C at 760 mmHg . The refractive index is 1.573 .
科学的研究の応用
Promoter in Groebke–Blackburn Reaction
2-(Trimethylsilyl)benzothiazole, through its derivatives such as 2-amino[1,3]benzothiazoles, is utilized as an efficient substrate in the Groebke–Blackburn (GB) reaction. Trimethylsilyl chloride (TMSCl) is employed as a promoter in this isocyanide-based multicomponent reaction (MCR), expanding the scope of reactive 2-aminoazole participants for the GBMCR (Tsirulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).
In Medicinal Chemistry
Benzothiazole derivatives, including this compound, exhibit a wide range of pharmacological properties. These properties include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, and the simple 2-arylbenzothiazoles are potential antitumor agents. Benzothiazole compounds are pivotal in drug discovery due to their structural simplicity and ease of synthesis, enabling the development of chemical libraries for new chemical entities (Kamal, Hussaini, & Malik, 2015).
Synthesis and Characterization
Recent advances in the synthesis of benzothiazole compounds related to green chemistry highlight the role of benzothiazoles, including this compound, in biochemistry and medicinal chemistry. Their high pharmaceutical and biological activity make them significant in the development of synthetic processes (Gao, Liu, Zuo, Feng, & Gao, 2020).
Polymer Chemistry
Benzothiazoles, such as this compound, are utilized in synthesizing new organosoluble and thermally stable poly(amide‐imide)s with benzoxazole or benzothiazole pendent groups. These polymers show enhanced solubilities in common organic solvents and improved thermal stability compared to their unmodified counterparts (Toiserkani, Sheibani, & Saidi, 2011).
Analysis of Environmental Contaminants
Benzothiazole derivatives are recognized as emerging pollutants in environmental studies. A method involving solid-phase extraction and large-volume injection, derivatized with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, has been developed for the determination of benzothiazoles in aquatic matrices. This method aids in understanding the environmental impact of such compounds (Xu, Yan, & Licha, 2015).
作用機序
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction disrupts the normal functioning of the enzymes, thereby affecting the growth and survival of the bacteria.
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can disrupt several biochemical pathways essential for bacterial survival .
Result of Action
The inhibition of the target enzymes by benzothiazole derivatives can lead to disruption of essential biochemical pathways, thereby affecting the growth and survival of the bacteria .
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of 2-(Trimethylsilyl)benzothiazole are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
特性
IUPAC Name |
1,3-benzothiazol-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBVXVIRAIAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334393 | |
| Record name | 2-(Trimethylsilyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32137-73-8 | |
| Record name | 2-(Trimethylsilyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(Trimethylsilyl)benzothiazole considered useful in organic synthesis?
A1: this compound stands out due to its "reactive" Si-C bond. [] This bond readily undergoes cleavage upon reaction with aldehydes, facilitating the formation of new carbon-carbon bonds. This reactivity makes it a valuable reagent for selectively targeting aldehyde groups even in the presence of other carbonyl functionalities like ketones or esters, which are typically less reactive. []
Q2: How do different bases affect the reactivity of this compound in desilylation reactions?
A2: Research indicates that the choice of base significantly impacts the rate of silicon-carbon bond cleavage in this compound. [] Stronger bases, possessing higher ion potential, demonstrate greater catalytic activity in this reaction. Mechanistically, the base is proposed to attack the silicon atom, forming a pentacoordinated intermediate. This intermediate then undergoes rate-limiting dissociation, generating a carbanion that can subsequently react with electrophiles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
